molecular formula C13H21NO4 B379624 2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid CAS No. 1212225-87-0

2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid

Cat. No.: B379624
CAS No.: 1212225-87-0
M. Wt: 255.31g/mol
InChI Key: YVVSNSZUJWTKKY-UHFFFAOYSA-N
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Description

2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid is a compound with the molecular formula C13H21NO4 It is a derivative of cyclohexanecarboxylic acid, featuring a tetrahydrofuran ring attached via a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid typically involves the reaction of tetrahydrofuran-2-ylmethylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid derivatives: Compounds with similar structures but different substituents on the cyclohexane ring.

    Tetrahydrofuran derivatives: Compounds featuring the tetrahydrofuran ring but with different functional groups attached.

Uniqueness

2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid is unique due to the combination of the tetrahydrofuran ring and the cyclohexanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(oxolan-2-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h9-11H,1-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVSNSZUJWTKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC2CCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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